molecular formula C26H22ClNO4 B11569921 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11569921
M. Wt: 447.9 g/mol
InChI Key: ZTOSNVPCCYPFPF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The chlorobenzoyl group is then introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzofuran derivative with 2-(2,3-dimethylphenoxy)propanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chlorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzofuran compounds.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to and inhibit the activity of kinases or other signaling proteins, thereby modulating signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C26H22ClNO4/c1-15-7-6-10-21(16(15)2)31-17(3)26(30)28-23-20-8-4-5-9-22(20)32-25(23)24(29)18-11-13-19(27)14-12-18/h4-14,17H,1-3H3,(H,28,30)

InChI Key

ZTOSNVPCCYPFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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